Product packaging for 1-(9h-Fluoren-2-yl)ethanol(Cat. No.:CAS No. 20371-86-2)

1-(9h-Fluoren-2-yl)ethanol

Cat. No.: B8806392
CAS No.: 20371-86-2
M. Wt: 210.27 g/mol
InChI Key: SDSFBEANHZINLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-2-yl)ethanol (CAS 20371-86-2) is an ethanol derivative of fluorene where the hydroxyethyl group is situated at the 2-position of the fluorene ring system . This organic compound has a molecular formula of C15H14O and a molecular weight of 210.27 g/mol . It features one hydrogen bond donor and one hydrogen bond acceptor, with a Topological Polar Surface Area (TPSA) of 20.2 Ų . Researchers value this compound as a versatile synthetic intermediate, particularly in medicinal chemistry for the development of novel bioactive molecules. Fluorene derivatives, such as the well-studied fluoren-9-ol (9-hydroxyfluorene), have been investigated in neuroscience research for their wake-promoting properties and as weak dopamine reuptake inhibitors, suggesting potential for further exploration of structurally related compounds like this compound in this field . The specific stereochemistry at the ethanol moiety may offer unique possibilities for the synthesis of chiral compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B8806392 1-(9h-Fluoren-2-yl)ethanol CAS No. 20371-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20371-86-2

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)ethanol

InChI

InChI=1S/C15H14O/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10,16H,9H2,1H3

InChI Key

SDSFBEANHZINLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1 9h Fluoren 2 Yl Ethanol

Reaction Mechanisms Involving the Fluorenyl Anion Intermediate

The C9 proton of the fluorenyl group is notably acidic, and its deprotonation under basic conditions generates a stabilized fluorenyl anion. This anion is a key intermediate in several reaction mechanisms, particularly elimination reactions. Research on related structures, such as 9-fluorenylmethanol, provides insight into these pathways. In the presence of a base, 9-fluorenylmethanol can undergo a base-catalyzed β-elimination (E1cb mechanism) to produce dibenzofulvene. jlu.edu.cn This reaction proceeds through the rate-determining formation of a carbanion intermediate. lookchem.com

Chiral Derivatization Reactions of 1-(9H-Fluoren-2-yl)ethanol for Analytical Applications

Chiral derivatization is a critical technique in analytical chemistry for the separation of enantiomers. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation using standard chromatographic techniques like high-performance liquid chromatography (HPLC). The chloroformate derivative of the related compound 1-(9H-fluoren-9-yl)ethanol, known as FLEC, is a widely used CDA for this purpose. nih.gov

A primary application in this area is the formation of carbamate (B1207046) derivatives. The chiral reagent (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC), synthesized from the corresponding alcohol, reacts with chiral compounds containing primary or secondary amine groups, such as amino acids and chiral amines, to form stable and highly fluorescent diastereomeric carbamates. nih.govnih.gov The fluorescence of the fluorenyl group enhances detection sensitivity in HPLC analysis.

The derivatization reaction is typically carried out under mild conditions. The reaction involves the nucleophilic attack of the amine on the chloroformate, leading to the formation of a carbamate linkage. The process is often facilitated by a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid produced during the reaction. nih.gov The choice of solvent is also important, with aprotic solvents like acetonitrile (B52724) being commonly used. nih.gov

Table 1: Typical Reaction Conditions for Carbamate Derivatization with FLEC
ParameterConditionPurposeSource
Chiral Derivatizing Agent(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)Forms diastereomers with chiral amines/amino acids. nih.gov
AnalytesAmino acids, chiral aminesSubstrates to be resolved into enantiomers. nih.govnih.gov
BaseTriethylamine (TEA), PyridineNeutralizes HCl byproduct. nih.gov
SolventAcetonitrile (ACN)Provides a suitable reaction medium. nih.gov
TemperatureRoom Temperature (e.g., 25 °C)Allows for a controlled reaction. nih.gov
Detection MethodReversed-Phase HPLC with Fluorescence DetectionSeparates and quantifies the diastereomeric products.

The stereochemical outcome of the derivatization is the basis for the analytical separation. When a single enantiomer of the derivatizing agent, such as (+)-FLEC, reacts with a racemic mixture of an analyte (containing both R and S enantiomers), two diastereomers are formed: (+,R) and (+,S). Because these diastereomers have different three-dimensional structures, they interact differently with the chiral environment of the chromatographic column (if a chiral column is used) or, more commonly, with the achiral stationary phase of a reversed-phase column. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification.

The efficiency of the separation and the elution order of the diastereomers depend on the specific structures of the analyte and the derivatizing agent, as well as the chromatographic conditions. For trace analysis, where one enantiomer is present in a large excess of the other, the elution order can be critical. Techniques such as enantioreversal, which involves using a different derivatizing agent to invert the elution order, can be employed to improve the quantification of the trace enantiomer. sigmaaldrich.com The absolute configuration of separated enantiomers can be determined using various methods, including X-ray crystallography of the crystalline derivatives or advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD). researchgate.net

Transformations of the Hydroxyl Group in this compound

The hydroxyl (-OH) group in this compound is a key functional group that can undergo a variety of chemical transformations, including oxidation and substitution reactions. These reactions allow for the synthesis of other important fluorene (B118485) derivatives.

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to form the corresponding ketone, 1-(9H-fluoren-2-yl)ethanone. evitachem.com This transformation is a common and predictable reaction for secondary alcohols. Various oxidizing agents can be employed to achieve this conversion.

Common laboratory reagents for this type of oxidation include chromium-based reagents like chromium trioxide (CrO₃). evitachem.comresearchgate.net More environmentally friendly methods have also been developed, such as the use of iron-surfactant nanocomposites as catalysts with an oxidant like tert-butyl hydroperoxide (TBHP) in water. rsc.org The oxidation of the fluorene moiety itself at the C9 position to a ketone (fluorenone) can also occur under certain aerobic conditions in the presence of a base like KOH. researchgate.net Characterization of the resulting ketone product is typically performed using standard spectroscopic methods, such as NMR and IR spectroscopy, with the latter showing the appearance of a characteristic carbonyl (C=O) stretching frequency. rsc.org

Table 2: Oxidation of Secondary Alcohols to Ketones
ReactantOxidizing SystemProductSource
This compoundChromium Trioxide (CrO₃)1-(9H-Fluoren-2-yl)ethanone evitachem.com
Secondary Alcohols (general)Potassium Permanganate (KMnO₄)Ketones evitachem.com
9H-FluoreneFeCl₃ / TBHP / SDSFluoren-9-one rsc.org

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. msu.edulibretexts.org Therefore, to facilitate its replacement, it must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). msu.edu The leaving group is now a neutral water molecule, which is much more stable. Subsequent attack by a nucleophile, such as a halide ion from HCl or HBr, results in the substitution product. msu.edu

Alternatively, the hydroxyl group can be converted into other functional groups that are better leaving groups, such as a tosylate ester. This allows for subsequent substitution reactions with a wide range of nucleophiles under milder, non-acidic conditions. Esterification, the reaction with a carboxylic acid or its derivative (like an acyl halide) to form an ester, is another important substitution reaction of the hydroxyl group. msu.edulibretexts.org This reaction is typically catalyzed by an acid and is reversible. libretexts.org These functional group interconversions are fundamental for using this compound as a building block in the synthesis of more complex molecules. lookchem.commedchemexpress.com

Role in Multi-Component and Cascade Reaction Systems

The fluorene moiety, a cornerstone in materials science and medicinal chemistry, imparts unique electronic and structural properties to molecules. The compound this compound serves as a key building block in the synthesis of more complex molecular architectures through multi-component and cascade reactions. These reactions are highly efficient, atom-economical processes that allow for the construction of several chemical bonds in a single operation. numberanalytics.com The reactivity of the ethanol (B145695) substituent on the fluorene core, in particular, opens avenues for its participation in sophisticated reaction cascades.

A notable example involves a domino four-component condensation reaction for the synthesis of poly-functionalized nicotinonitriles. nih.gov In this process, 1-(9H-fluoren-2-yl)ethanone, a derivative of this compound, reacts with various aromatic aldehydes, a substituted propanenitrile, and ammonium (B1175870) acetate (B1210297) in acetic acid. nih.gov This reaction proceeds with high efficiency, short reaction times, and excellent yields, demonstrating the utility of the fluorenyl group in constructing complex heterocyclic systems under metal-free conditions. nih.gov

Lewis Acid Catalysis in Fluorene Propargylic Alcohol Transformations

While this compound is a benzylic alcohol, its reactivity can be compared to that of propargylic alcohols in the context of Lewis acid catalysis. Propargylic alcohols are known to undergo a variety of transformations catalyzed by Lewis acids, most notably the Meyer-Schuster rearrangement. nih.govacs.org This rearrangement typically involves the conversion of a propargylic alcohol into an α,β-unsaturated ketone. nih.gov

In the presence of a Lewis acid, the hydroxyl group of an alcohol like this compound can be activated, facilitating its departure as a water molecule to form a stabilized carbocation. The fluorene ring, being electron-rich, can stabilize the positive charge at the benzylic position. This intermediate can then be attacked by a variety of nucleophiles.

Research on propargylic alcohols has shown that Lewis acids such as scandium(III) and lanthanum(III) triflates can effectively catalyze etherification and sulfanylation reactions in a mixed solvent system of nitromethane (B149229) and water. nih.gov Similarly, a combination of Yb(OTf)₃ and AgOTf has been used to catalyze the [4+2] annulation of propargylic alcohols with 2-vinylanilines to produce complex quinoline (B57606) skeletons. nih.gov This proceeds through a proposed Meyer-Schuster rearrangement/nucleophilic substitution/deprotonation sequence. nih.gov

Although direct studies on this compound in these specific Lewis acid-catalyzed cascade reactions are not extensively documented, the principles governing the reactivity of propargylic alcohols provide a strong basis for predicting its behavior. The fluorenyl moiety would be expected to influence the reaction pathways through its electronic and steric effects.

Catalytic Cross-Coupling Reactions (e.g., Suzuki Coupling, Click Reactions) involving Fluorene Derivatives

Fluorene derivatives are frequently employed in catalytic cross-coupling reactions to synthesize advanced materials with tailored optoelectronic properties. The Suzuki-Miyaura coupling and "click" chemistry are two prominent examples of such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. scirp.org This reaction is widely used to synthesize fluorene-containing polymers and complex small molecules. For instance, an efficient synthesis of 9H-fluorene derivatives has been achieved through a Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls. organic-chemistry.orgacs.orgcolab.wsthieme-connect.de This method offers high yields and mild reaction conditions. acs.orgcolab.ws

In a specific application, a palladium complex of a disulfonated fluorenylphosphine ligand has demonstrated high activity as a catalyst for aqueous Suzuki coupling reactions of N-heterocyclic chlorides and N-heterocyclic boronic acids. rsc.org This highlights the role of fluorene-based ligands in facilitating challenging coupling reactions.

The following table summarizes representative Suzuki-Miyaura coupling reactions involving fluorene derivatives.

ReactantsCatalyst/ConditionsProductYieldReference
1,1-Diboronates and 2,2′-DibromobiphenylsPd(PtBu₃)₂, aqueous NaOH9H-Fluorene derivativesHigh organic-chemistry.org
2-Chloropyridines and Tolyl-/Naphthyl-boronic acidsPd complex of disulfonated 9-(3-phenylpropyl)-9′-PCy₂-fluorene ligand, 100 °CCoupled N-heterocyclic products~Quantitative rsc.org
Thianthren-1-yl boronic acid and Dibromoalkyl derivatives of fluorenePd(PPh₃)₄, two-phase system, 90 °CThianthrene-fluorene derivativesModerate scirp.org

Click Reactions

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups. acs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. Fluorene derivatives functionalized with azides or alkynes are valuable synthons for creating complex architectures via click chemistry.

For example, fluorene derivatives have been incorporated into push-pull dyes using click chemistry to connect electron-donating and electron-accepting moieties through a 1,2,3-triazole ring. rsc.org In the realm of polymer chemistry, a poly(tetrazine)-co-fluorene conjugated polymer was synthesized and subsequently functionalized using inverse-electron-demand Diels-Alder (IEDDA) click reactions with various trans-cyclooctene (B1233481) derivatives. researchgate.netbohrium.com This post-polymerization modification allows for the tuning of the polymer's physical and optoelectronic properties. researchgate.net Thiol-ene click chemistry has also been employed for the surface grafting of vinyl-functionalized poly(fluorene) derivatives onto substrates. researchgate.net

The table below provides an overview of click reactions involving fluorene derivatives.

Reaction TypeReactantsConditionsApplicationReference
Copper-Catalyzed Azide-Alkyne CycloadditionFluorene-azide and alkyne-functionalized electron-accepting moietyStandard click chemistry conditionsSynthesis of push-pull dyes rsc.org
Inverse-Electron-Demand Diels-AlderPoly(tetrazine-co-fluorene) and trans-cyclooctene (TCO) derivativesPost-polymerization reactionFunctionalization of conjugated polymers for altered solubility and fluorescence researchgate.net
Thiol-Ene Click ReactionVinyl-functionalized poly(fluorene) derivatives and thiol-terminated surfacesUV irradiationSurface grafting of conjugated polymers researchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, DEPT, 2D NMR, HRMS, and ESI/EI-MS) for the specific compound This compound is not publicly available. Research articles and database entries provide information for isomers such as 1-(9H-Fluoren-9-yl)ethanol or for various substituted derivatives of fluorene, but not for the requested molecule itself. uni-ruse.bgderpharmachemica.comijprs.combas.bgnih.govsci-hub.se

Without access to primary research data, generating a scientifically accurate article that strictly adheres to the detailed outline, including specific data tables and research findings, is not possible. Creating such an article would require inventing data, which would be scientifically unsound and misleading.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 9h Fluoren 2 Yl Ethanol

Vibrational and Electronic Spectroscopic Probes

Vibrational and electronic spectroscopy provide critical insights into the functional groups and conjugated π-electron system of 1-(9H-Fluoren-2-yl)ethanol.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the hydroxyl (-OH) group of the ethanol (B145695) substituent and the aromatic fluorenyl core.

The FTIR spectrum of an alcohol is distinguished by characteristic absorptions related to both the O-H and C-O stretching vibrations. libretexts.org The O-H bond typically produces a very strong and broad absorption band in the region of 3200-3600 cm⁻¹, a feature resulting from intermolecular hydrogen bonding. upi.edu The C-O stretching vibration of a secondary alcohol, such as this compound, is expected to appear as a strong band in the 1100-1200 cm⁻¹ range. libretexts.org

The fluorene (B118485) moiety contributes its own set of characteristic peaks. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. Aromatic C=C stretching vibrations within the fused rings give rise to several moderate to weak absorptions in the 1450-1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations provide information about the substitution pattern on the aromatic rings and appear in the 675-900 cm⁻¹ range. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands that is unique to the molecule as a whole. libretexts.org

Table 1: Expected FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Assignment Functional Group
3600-3200 Strong, Broad O-H Stretch Alcohol
3100-3000 Weak to Medium C-H Stretch Aromatic
3000-2850 Medium C-H Stretch Aliphatic
1600-1450 Medium to Weak C=C Stretch Aromatic

This table is generated based on typical frequency ranges for the specified functional groups. libretexts.orgupi.edulibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly informative for conjugated systems like the fluorene ring in this compound.

The UV-Vis spectrum of fluorene and its derivatives is dominated by intense absorption bands arising from π-π* electronic transitions within the conjugated aromatic system. nih.gov The extension of π-conjugation or the addition of substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the absorption maxima (λmax). nih.gov Studies on various fluorene derivatives show characteristic absorption peaks typically located in the ultraviolet region, often between 300 and 400 nm. nih.govucf.eduresearchgate.net For example, a family of symmetrical fluorene derivatives exhibited absorption maxima in THF solution between 360 and 375 nm. nih.gov The introduction of an ethanol group at the 2-position of the fluorene core is expected to have a modest effect on the electronic transitions of the parent chromophore. The primary absorption bands would still correspond to the π-π* transitions of the fluorene system. nih.gov The specific solvent used can also influence the position of the absorption peaks. smacgigworld.com

Table 2: Representative UV-Vis Absorption Maxima for Various Fluorene Derivatives

Compound Solvent λmax (nm) Reference
Phosphorylated fluorene derivative CH₃CN 308, 383 ucf.edu
Nitro-containing fluorene derivative CH₃CN 309, 414 ucf.edu
2-Fluorofluorene In silico (DFT) 305 cognizancejournal.comzenodo.org
Symmetrical fluorene derivatives THF 360-375 nih.gov

This table provides context for the expected absorption range of this compound.

X-ray Crystallographic Analysis for Molecular and Supramolecular Architectures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. unimi.it

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal of this compound would yield a wealth of structural data. This technique can unambiguously determine the molecular connectivity, bond lengths, and bond angles. For a chiral molecule like this compound, which possesses a stereocenter at the carbinol carbon, SC-XRD using anomalous dispersion effects can establish the absolute configuration (R or S) of a single enantiomer. unimi.it

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, provides a clear example of the detailed parameters obtained from such an experiment. researchgate.netnih.gov The data includes the crystal system, space group, unit cell dimensions, and refinement statistics, which collectively define the crystal's structure.

Table 3: Example Crystallographic Data for a Fluorenyl Ethanol Derivative

Parameter 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
Chemical Formula C₂₃H₂₉Cl₂NO
Crystal System Triclinic
Space Group P-1
a (Å) 10.0009 (4)
b (Å) 10.8847 (4)
c (Å) 11.0853 (4)
α (°) 68.161 (1)
β (°) 70.999 (1)
γ (°) 88.904 (1)
Volume (ų) 1051.90 (7)
Z 2
R-factor (R1) 0.035

Data sourced from the crystallographic study of 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol. researchgate.netnih.gov

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, the hydroxyl group is a prime candidate for forming strong hydrogen bonds (O-H···O), which often direct the primary supramolecular assembly.

In addition to hydrogen bonding, the large, electron-rich surface of the fluorene ring system facilitates other significant interactions. rsc.org These include:

π-π Stacking: The face-to-face or offset stacking of aromatic rings, driven by attractive electrostatic and dispersion forces. In the crystal structure of a related fluorenyl ethanol derivative, π-π interactions were observed with a centroid-centroid distance of 3.7544 (7) Å. researchgate.netnih.gov

C-H⋯π Interactions: These occur when a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud of an adjacent fluorene ring. rsc.org This type of interaction is common in the crystal packing of fluorenyl compounds. researchgate.netnih.govresearchgate.net

The interplay of these interactions—hydrogen bonds, π-π stacking, and C-H⋯π forces—dictates the final three-dimensional crystal architecture. Analysis of the crystal structure of 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol revealed that molecules are linked into dimers by O-H···N and C-H···O hydrogen bonds, with weaker C-H···π and π-π interactions also present. researchgate.netnih.gov Similarly, other fluorene derivatives show crystal packing stabilized by a combination of C-H···O hydrogen bonds and offset π-π interactions. sphinxsai.com The combination of a strong hydrogen-bonding group (hydroxyl) and a large aromatic system (fluorene) suggests that the crystal structure of this compound will feature a rich network of these competing and cooperating intermolecular forces.

Computational and Theoretical Studies of 1 9h Fluoren 2 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. worldscientific.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 1-(9H-fluoren-2-yl)ethanol. A common approach involves using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to perform calculations. worldscientific.comacs.org

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The substitution of a fluorine atom can slightly increase bond lengths in the fluorene (B118485) system. indexcopernicus.com

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. physchemres.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help assign the observed absorption bands to specific molecular vibrations. researchgate.net DFT calculations can predict the characteristic frequencies for the O-H stretch of the alcohol group, the C-O stretch, and the various aromatic C-H and C-C vibrations of the fluorene ring.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch 3550 - 3650
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Aromatic Stretch 1450 - 1600
C-O Stretch 1050 - 1200

Note: These are representative values based on typical DFT calculations for similar organic molecules and may vary depending on the specific functional and basis set used.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms in a molecule. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular structure. By comparing the calculated shifts with experimental data, it is possible to confirm the structure of the molecule and assign the signals in the NMR spectrum. Machine learning and quantum mechanical approaches, such as those employing DFT, have become increasingly accurate in predicting chemical shifts. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. worldscientific.comworldscientific.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The electronic transitions in this molecule are expected to be primarily π-π* transitions within the fluorene aromatic system. The presence of the ethanol (B145695) substituent may cause a slight shift in the absorption maxima compared to unsubstituted fluorene.

Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shift (O-H) 1.5 - 4.0 ppm
¹H NMR Chemical Shift (Aromatic) 7.0 - 8.0 ppm
¹³C NMR Chemical Shift (C-OH) 60 - 70 ppm
¹³C NMR Chemical Shift (Aromatic) 110 - 145 ppm
UV-Vis λmax ~300 - 320 nm

Note: These are estimated values based on computational studies of similar aromatic alcohols. Actual values depend on the solvent and the computational method.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. wikipedia.orgtaylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. worldscientific.comworldscientific.com A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. DFT calculations can provide reliable estimates of the HOMO and LUMO energies and the corresponding energy gap. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO will also be distributed over the aromatic rings. The introduction of substituents on the fluorene ring can tune the HOMO-LUMO energy levels. semanticscholar.org

Frontier Molecular Orbital (FMO) Theory Applications: FMO theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. coconote.app By analyzing the spatial distribution and symmetry of the HOMO and LUMO of this compound, predictions can be made about its reactivity in various chemical reactions, such as cycloadditions. wikipedia.org The shapes of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Frontier Molecular Orbital Energies for a Representative Fluorene Derivative

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.5 to -2.5
HOMO-LUMO Gap 3.5 to 4.5

Note: These values are illustrative and based on typical DFT calculations for substituted fluorene systems.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, conformational analysis and molecular dynamics simulations explore the dynamic behavior and the influence of the environment.

The ethanol substituent in this compound can rotate around the single bonds, leading to different spatial arrangements known as conformers. A conformational analysis aims to identify the most stable conformers and to map out the potential energy landscape associated with these rotations. This can be achieved by systematically changing the dihedral angles and calculating the energy at each point. The results of such a study would reveal the preferred orientation of the ethanol group relative to the fluorene ring, which can be influenced by steric hindrance and intramolecular interactions like hydrogen bonding.

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, taking into account the influence of a solvent. nih.gov In an MD simulation of this compound, the molecule would be placed in a box of solvent molecules (e.g., water or ethanol), and the motions of all atoms would be simulated by solving Newton's equations of motion.

These simulations can provide information on:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. For example, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the hydroxyl group of the ethanol substituent.

Conformational Dynamics: How the molecule changes its shape over time in solution. MD simulations can reveal the relative populations of different conformers and the rates of interconversion between them.

Transport Properties: MD simulations can also be used to calculate properties such as the diffusion coefficient of the molecule in a particular solvent.

The choice of solvent is crucial, as polar solvents like ethanol can significantly influence the conformational preferences of molecules compared to the gas phase or nonpolar solvents. beilstein-journals.org

Theoretical Approaches to Reaction Mechanisms and Transition States

Computational Elucidation of Reaction Pathways and Energy Barriers

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies focused on the elucidation of reaction pathways or the calculation of energy barriers for reactions involving this compound. While computational chemistry is a powerful tool for investigating reaction mechanisms, including the identification of transition states and intermediates, such detailed theoretical analyses have not been published for this particular compound.

Theoretical studies in this area would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction at an atomic level. These calculations could provide valuable insights into the thermodynamics and kinetics of potential transformations, such as oxidation, dehydration, or substitution reactions. The energy profile of a reaction pathway would be mapped, highlighting the activation energy required to overcome the transition state, which is crucial for understanding reaction rates and feasibility. However, at present, this data is not available for this compound.

Molecular Docking and Interaction Modeling for Biological Systems

Elucidating Binding Interactions with Biomolecules (e.g., enzymes, receptors)

There are no specific molecular docking or interaction modeling studies available in the reviewed literature that focus on the binding of this compound to biological macromolecules like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Should such studies be undertaken, researchers would likely investigate the interactions between this compound and the active site of a target protein. The analysis would identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. This information is fundamental in the field of drug discovery for predicting the biological activity of a compound.

Structure-Activity Relationship (SAR) Studies based on Computational Data

No computational Structure-Activity Relationship (SAR) studies for this compound have been published. Computational SAR studies utilize calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a statistical model that correlates the chemical structure of a compound with its biological activity.

For a series of analogues of this compound, a computational SAR study could establish a quantitative relationship between specific structural modifications and the resulting change in activity. This would enable the rational design of new derivatives with potentially enhanced potency or selectivity. The absence of such studies indicates a gap in the understanding of how the structural features of this compound influence its potential biological effects.

Research Applications and Broader Academic Significance of 1 9h Fluoren 2 Yl Ethanol and Its Functional Analogues

Role as Chiral Auxiliaries and Derivatizing Agents in Analytical Chemistry

The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is a critical task in pharmaceutical development, biochemistry, and clinical diagnostics, as different enantiomers can exhibit vastly different biological activities. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers possess different physical properties, allowing for their separation using standard, non-chiral chromatographic or electrophoretic techniques. nih.gov Functional analogues of 1-(9H-Fluoren-2-yl)ethanol, which incorporate the fluorenyl group, have proven to be highly effective CDAs.

Derivatives of the fluorene (B118485) structure are instrumental in the enantioselective separation of crucial biomolecules like amino acids and α-hydroxy acids. nih.gov One of the most prominent chiral derivatizing agents is (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC). nih.gov FLEC reacts rapidly with primary and secondary amines, such as those in amino acids, to form stable diastereomeric carbamates. nih.gov These derivatives can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC), often coupled with fluorescence detection, as the fluorenyl group is a strong fluorophore. nih.govdntb.gov.ua This high sensitivity is particularly advantageous for analyzing samples with low concentrations of the target analytes.

Similarly, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), another widely used reagent, reacts with the amino groups of amino acids to form derivatives that can be effectively separated by reverse-phase HPLC. researchgate.netmdpi.com While Fmoc-Cl is achiral and primarily used as a protecting group and a UV-active or fluorescent tag, its use in conjunction with chiral columns or as part of more complex chiral recognition systems facilitates the separation of amino acid enantiomers. researchgate.net The derivatization improves the chromatographic properties and detection sensitivity of these small, polar molecules. mdpi.com The robust nature of these reactions allows for the validated enantioseparation of a wide array of amino acids, including specialized ones like selenomethionine. nih.gov

The use of fluorenyl-based derivatizing agents has spurred significant methodological advancements in analytical separation techniques. The primary advantage of this "indirect" separation method is that it allows for the use of common, less expensive achiral stationary phases in HPLC, as opposed to costly chiral stationary phases required for direct separations. nih.gov The derivatization process enhances the molecular properties of the analytes, making them more suitable for separation and detection. nih.gov

Key benefits and advancements include:

Enhanced Detectability : The fluorene group's strong UV absorbance and fluorescence significantly lower the limits of detection, enabling the analysis of trace amounts of chiral compounds in complex biological matrices like urine. mdpi.com

Improved Separation Efficiency : Derivatization increases the hydrophobicity of polar molecules like amino acids, leading to better retention and resolution on widely used reverse-phase columns. mdpi.com

Versatility : Fluorenyl-based reagents like FLEC are versatile, reacting with various functional groups including primary and secondary amines and thiols. nih.gov This broad reactivity allows for their application to a wide range of chiral metabolites.

Control over Elution Order : In indirect chiral separations, the choice of the CDA's enantiomer ((+) or (-)-FLEC, for example) can reverse the elution order of the analyte's enantiomers, which can be useful for resolving overlapping peaks in complex chromatograms. nih.gov

These advancements have been crucial in the development of chiral metabolomics, providing robust methods for profiling chiral metabolites in complex samples and offering a deeper understanding of their biological roles. nih.gov

Table 1: Application of Fluorenyl-Based Derivatizing Agents in Chiral Separations

Derivatizing AgentTarget AnalytesAnalytical TechniqueKey Advantages
(+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) Amino acids, thiols, primary and secondary aminesHPLC with Fluorescence or UV DetectionForms stable diastereomers; high sensitivity; allows separation on achiral columns. nih.gov
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Amino acids, catecholamines, biogenic aminesHPLC with Fluorescence or UV DetectionIncreases hydrophobicity and retention; enhances detection sensitivity. researchgate.netmdpi.com

Utility in Peptide Synthesis and Bioconjugation Strategies

The synthesis of peptides with defined sequences is a cornerstone of biochemistry, pharmacology, and materials science. The fluorenyl group, in the form of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, is central to modern solid-phase peptide synthesis (SPPS), the most common method for creating custom peptides.

The Fmoc group is an amine-protecting group that is stable under acidic conditions but readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent. google.com This orthogonality to acid-labile side-chain protecting groups (like Boc or tBu) is the foundation of the widely adopted Fmoc/tBu strategy in SPPS. nih.gov

The synthesis strategy involves attaching an Fmoc-protected amino acid to a solid support resin. The Fmoc group is then removed with a base to expose a free amino group, which is then coupled to the next Fmoc-protected amino acid in the sequence. google.com This cycle of deprotection and coupling is repeated until the desired peptide is assembled.

Recently, this strategy has been extended to include Fmoc-protected amino alcohols. These building blocks are crucial for synthesizing peptide alcohols, which are clinically important compounds but have been historically difficult to synthesize. nih.govresearchgate.net Researchers have developed methods for the efficient synthesis of Nα-Fmoc-β-amino alcohols and for loading them onto various resins, enabling the straightforward Fmoc/tBu solid-phase synthesis of peptide alcohols. nih.govresearchgate.netresearchgate.net This represents a significant advance, making these valuable compounds more accessible for research and drug discovery. nih.gov

The Fmoc strategy is not limited to linear peptides. Its robustness and compatibility with a wide range of chemical reactions have made it indispensable for constructing complex peptide architectures. The mild conditions required for Fmoc group removal preserve the integrity of other functional groups and the peptide backbone, allowing for the synthesis of long or difficult sequences.

The development of pre-loaded Fmoc-amino alcohol resins has streamlined the synthesis of important and complex peptide alcohols. nih.gov For example, this methodology has been successfully applied to the synthesis of the peptide alcohol octreotide, segments of the peptaibol trichogin GA IV, and even novel structures like stapled peptide alcohols. nih.gov The ability to generate fully protected peptide alcohols that can be further modified at the C-terminus opens up new avenues for creating sophisticated bioconjugates and peptidomimetics. nih.gov

Intermediates in Advanced Organic Synthesis of Complex Molecules

Beyond its direct use in derivatization and peptide synthesis, the fluorene scaffold, including this compound, serves as a key structural intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. medchemexpress.com The fluorene ring system can be synthetically manipulated to build larger, more intricate molecular frameworks. nih.gov

For instance, 1-(9H-Fluoren-9-yl)ethanol is identified as a critical chiral fragment for the synthesis of modified cephalosporin (B10832234) antibiotics and the anti-inflammatory agent N-[(9H-fluoren-9-ylethoxy)carbonyl]-L-leucine tert-butyl ester. unimi.it The chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-1-(9H-fluoren-9-yl)ethanol provides access to these essential chiral building blocks. medchemexpress.comunimi.it

Furthermore, more complex fluorene-containing amino alcohols, such as 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, are pivotal intermediates in the manufacturing process of the antimalarial drug Lumefantrine. sci-hub.seacs.org The synthesis involves a multi-step process where the fluorene core is first elaborated to the amino alcohol intermediate, which then undergoes a Knoevenagel condensation to yield the final active pharmaceutical ingredient. acs.org The versatility of the fluorene core is also demonstrated in its use as a precursor for Schiff base derivatives with potential antioxidant properties and in the synthesis of chromophores for nonlinear optical applications. cyberleninka.runih.gov These examples underscore the importance of fluorenyl alcohols as versatile intermediates in the creation of diverse and functionally complex molecules. mdpi.com

Building Blocks for Fluorene-Based Heterocycles and Macrocycles

The chemical versatility of this compound and its close analogues, such as 2-carbaldehyde fluorene, makes them valuable starting materials for synthesizing fluorene-based heterocyclic compounds. sphinxsai.com Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are of immense interest due to their prevalence in pharmaceuticals and functional materials. nih.gov

Research has demonstrated the synthesis of various heterocyclic systems fused to or incorporating the fluorene skeleton. For instance, fluorene-2-carbaldehyde (obtainable by oxidation of this compound) can be reacted with primary amines to form Schiff bases. sphinxsai.com These intermediates are then used to construct more complex heterocyclic derivatives like tiazolidine-4-ones and azetidine-2-ones through subsequent cyclization reactions. sphinxsai.com Similarly, fluorenyl-hydrazonothiazole derivatives have been synthesized via the Hantzsch reaction, starting from fluorene-based thioamides and α-halocarbonyl compounds. mdpi.com

Beyond simple heterocycles, fluorene units are integral to the construction of macrocycles and complex, grid-like nanostructures. rsc.org The defined geometry of the fluorene core allows for the creation of large, cyclic structures with specific shapes and functionalities through various linkage strategies (e.g., 2,7- or 2,9-linkages). rsc.org These fluorene-based macrocycles are precursors for building even more elaborate architectures like rotaxanes, catenanes, and covalent organic frameworks (COFs). rsc.org The ethanol (B145695) functional group serves as a key attachment point for linking fluorene units into these larger assemblies.

Table 1: Examples of Heterocyclic Systems Derived from Fluorene Precursors

Fluorene PrecursorHeterocyclic DerivativeSynthetic MethodReference
2-Carbaldehyde fluoreneSchiff BasesCondensation with primary amines sphinxsai.com
Fluorene-based Schiff BaseTiazolidine-4-oneReaction with α-mercaptoacetic acid sphinxsai.com
Fluorene-based Schiff BaseAzetidine-2-oneReaction with monochloroacetyl chloride sphinxsai.com
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamideFluorenyl-hydrazonothiazolesHantzsch reaction mdpi.com
4,5-DiazafluoreneCoordination Polymers, Multimetallic ComplexesCoordination with metal centers rsc.org

Precursors for Optoelectronic and Conjugated Material Synthesis

The fluorene ring system is a cornerstone in the field of organic electronics due to its high photoluminescence quantum efficiency, thermal stability, and wide band gap, making it a key chromophore for blue light-emitting materials. magtech.com.cnnih.gov this compound and its analogues are valuable precursors for synthesizing these advanced materials. The ethanol moiety can be readily modified to introduce different functional groups or to link the fluorene core into a larger conjugated polymer chain. tue.nl

Fluorene-based polymers and oligomers are widely investigated for their application in organic light-emitting diodes (OLEDs), organic lasers, and solar cells. magtech.com.cnsphinxsai.com The properties of these materials can be finely tuned by making chemical modifications to the fluorene monomer. For example, attaching electron-donating or electron-accepting groups to the fluorene core can alter the electronic band gap and emission color. nih.gov The synthesis of these materials often involves coupling fluorene monomers at the 2 and 7 positions to create extended, conjugated systems known as oligofluorenes. tue.nl The ability to convert the ethanol group of this compound into other reactive groups is crucial for incorporating it into these polymeric structures.

Investigation in Material Science Precursors

Development of Chromophores with Tunable Nonlinear Optical (NLO) Behavior

Nonlinear optical (NLO) materials are critical for modern technologies like optical switching, data storage, and telecommunications. nih.gov A common strategy for designing molecules with high NLO activity is to create a donor-π-acceptor (D-π-A) architecture, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. nih.govacs.org The fluorene unit is an excellent π-linker for these chromophores. nih.gov

Derivatives of this compound are ideal for constructing such D-π-A systems. The fluorene core acts as the conjugated bridge, and the ethanol group can be modified to attach various electron-acceptor groups. For example, research has focused on chromophores using 9,9-dimethyl-9H-fluoren-2-amine as the donor component. nih.govnih.gov By attaching different acceptors (like dicyanovinyl or cyanostilbene groups) to the other end of the fluorene, researchers can systematically tune the NLO properties. nih.gov The modulation of the "push-pull" strength across the fluorene bridge allows for the optimization of the first hyperpolarizability (β), a key measure of a molecule's NLO response. nih.govnih.gov Studies have shown that a linear conjugation path through the fluorene system leads to significantly enhanced hyperpolarizability compared to non-linear paths. nih.gov

Table 2: Photophysical and NLO Properties of Selected Fluorene-Based D-π-A Chromophores

ChromophoreDonor GroupAcceptor GroupMax Emission (λem)NLO Property (βHRS)Reference
SS1DimethylaminoDicyanovinyl632 nm2200 x 10⁻³⁰ esu nih.govacs.org
SS2Dimethylamino2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile780 nm2500 x 10⁻³⁰ esu nih.govacs.org
SS3Dimethylamino(E)-4-bromostyryl586 nm1400 x 10⁻³⁰ esu nih.govacs.org
SS5Dimethylamino(E)-4-cyanostyryl634 nm2300 x 10⁻³⁰ esu nih.govacs.org

Ligand Precursors for Luminescent Metal Complexes (e.g., Europium Complexes)

Lanthanide ions, such as Europium(III), are known for their sharp, line-like emission spectra, making them highly desirable for applications in bio-imaging, sensors, and OLEDs. nih.govmdpi.com However, their direct excitation is inefficient. researchgate.net This limitation is overcome by using organic ligands that act as "antennas." The ligand absorbs light efficiently and then transfers the energy to the central metal ion, which then luminesces. nih.govresearchgate.net

Fluorene derivatives, including those derived from this compound, are excellent candidates for these antenna ligands. nih.govrsc.org The fluorene unit's ability to absorb UV or near-visible light can be harnessed to sensitize lanthanide emission. nih.gov For example, a (9,9-dimethylfluoren-2-yl)-2-oxoethyl unit, which can be synthesized from a fluorenyl ethanol precursor, has been covalently linked to a chelating agent like DO3A to create highly luminescent Europium complexes. nih.gov These complexes are water-soluble, stable, and exhibit efficient emission with excitation wavelengths above 350 nm. nih.gov Another approach involves creating fluorene-based β-diketonate ligands. rsc.orgresearchgate.net These ligands bind strongly to Eu(III) ions, and the extended π-system of the fluorene antenna facilitates a two-photon absorption process, allowing for excitation with lower-energy near-IR light. rsc.org

Table 3: Luminescent Properties of Selected Fluorene-Based Europium Complexes

Ligand TypeExcitationEmission PeakQuantum Yield (Φ)Reference
(9,9-dimethylfluoren-2-yl)-2-oxoethyl-DO3A>350 nm~615 nm (Eu³⁺)>10% nih.gov
Fluorene-based trifluoroacetonate diketone760 nm (2-photon)~612 nm (Eu³⁺)Not specified rsc.org
4,4,5,5,5-pentafluoro-1-(9H-fluoren-2-yl)-1,3-pentanedioneNot specified~612 nm (Eu³⁺)48% (with DDXPO) researchgate.net

In Vitro Mechanistic Biological Activity Investigations

Studies on Antimicrobial Activity Mechanisms (e.g., enzyme inhibition, cellular targets)

The fluorene scaffold is present in various pharmacologically active compounds, and its derivatives are actively being investigated for new therapeutic applications, including as antimicrobial agents. nih.govmdpi.com While this compound itself is primarily a synthetic intermediate, its functional analogues have been the subject of numerous studies to determine their antimicrobial efficacy and mechanisms of action. medchemexpress.comchemicalbook.com

Research into new O-aryl-carbamoyl-oxymino-fluorene derivatives has shown promising antimicrobial and antibiofilm activity. mdpi.com Mechanistic investigations using flow cytometry suggested that these compounds may act by causing membrane depolarization in microbial cells. mdpi.com Other studies have focused on creating fluorene-based heterocyclic compounds, such as 2,7-dichloro-9H-fluorene-based azetidinones and thiazolidinones. nih.gov Some of these compounds showed significant activity against multidrug-resistant bacterial strains. nih.gov To elucidate the mechanism, molecular docking studies were performed, which suggested that these molecules could bind to the active site of the dihydrofolate reductase enzyme, indicating enzyme inhibition as a potential mode of action. nih.gov Further studies on various fluorene-based chalcones and their resulting keto-oxiranes have also demonstrated moderate antimicrobial activity against a panel of pathogenic bacteria and fungi. researchgate.net

Table 4: Antimicrobial Activity and Mechanistic Insights for Fluorene Derivatives

Compound ClassTarget Microbe(s)Key Findings & Proposed MechanismReference
O-aryl-carbamoyl-oxymino-fluorene derivativesStaphylococcus aureus, Candida albicansSignificant antibiofilm activity; mechanism may involve membrane depolarization. mdpi.com
2,7-dichloro-9H-fluorene-based azetidinonesMultidrug-resistant S. aureus, E. coliRemarkable activity against tested strains; molecular docking suggests inhibition of dihydrofolate reductase. nih.gov
Thiazole-Schiff base derivatives of fluoreneBacillus subtilis, C. albicansSignificant zones of inhibition observed. rsc.org
9H-fluorene-2-yl keto-oxiranesE. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansModerate antimicrobial activity observed via agar (B569324) diffusion method. researchgate.net

Research into Potential Antitumor Agents and Their Molecular Mechanisms of Action (excluding clinical trials)

The fluorene nucleus is a structural motif present in numerous bioactive molecules and has been a focal point in the design of potential antitumor agents. nih.gov Research into functional analogues of this compound has revealed significant cytotoxic activity against various cancer cell lines, with investigations pointing toward several molecular mechanisms of action. These studies confirm that the antitumor activity is highly dependent on the specific molecular structure and substitutions on the fluorene core. researchgate.net

A prominent mechanism of action identified for certain fluorene derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.gov A series of 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues were synthesized and evaluated for their cytotoxic effects. researchgate.netnih.gov Several of these compounds demonstrated noteworthy activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7 and MDA-MB-231) cell lines when compared to reference drugs like 5-fluorouracil (B62378) and Taxol. nih.govresearchgate.net Molecular docking studies and fluorescence-activated cell sorting (FACS) analysis suggest that these compounds exert their anticancer effects by binding to the active sites of the DHFR enzyme, a critical component in the synthesis of DNA and cell proliferation. nih.govresearchgate.netnih.gov

Other proposed mechanisms for the anticancer activity of polycyclic aromatic compounds like fluorene derivatives include their ability to intercalate with or bind covalently to DNA, and their capacity to interact with cell membranes. frontiersin.org The planar structure of the fluorenyl group is thought to facilitate these interactions. Furthermore, the antineoplastic properties of some complex derivatives are attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS). scielo.br

Table 1: Antitumor Activity of Selected Fluorene Analogues

Fluorene Analogue ClassCancer Cell Lines TestedProposed Mechanism of ActionSource
2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivativesA-549 (Lung), MCF-7 (Breast)Dihydrofolate Reductase (DHFR) Inhibition nih.gov
2,7-dichloro-9H-fluorene-based thiazolidinone/azetidinone analoguesA-549 (Lung), MDA-MB-231 (Breast)Dihydrofolate Reductase (DHFR) Inhibition researchgate.netnih.gov
General Polyaromatic Compounds (including fluorenes)Not specifiedDNA Intercalation/Binding, Cell Membrane Interaction frontiersin.org

Antioxidant Activity Investigations in Vitro

The fluorene scaffold has been incorporated into various molecular structures to investigate their potential as antioxidants. These studies typically employ in vitro assays to measure the ability of the compounds to scavenge stable free radicals, a key indicator of antioxidant capacity. nih.gov The antioxidant potential of these derivatives is often linked to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species.

Several studies have evaluated the antioxidant properties of fluorene derivatives using common spectrophotometric methods. For instance, the free radical scavenging activity of 2-(9H-fluorene-2-yl)-3-(substituted phenyl)bicyclo[2.2.1]hept-5-ene-2-yl methanones, synthesized via Diels-Alder reactions, was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Similarly, pyrazoline derivatives synthesized from furyl-fluorenyl chalcone (B49325) were tested for their antioxidant capabilities, with some compounds showing significant activity. innovareacademics.ininnovareacademics.in

In another study, new O-aryl-carbamoyl-oxymino-fluorene derivatives were evaluated for their scavenger capacity towards both DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals. nih.gov The results indicated that the antioxidant effect was influenced by the specific substituents on the molecule, with a methyl group, for example, conferring greater molecular stability and a higher antioxidant effect. nih.gov Furthermore, a novel dipeptide containing a fluorenyl-methoxycarbonyl (Fmoc) group demonstrated significant effects in scavenging reactive oxygen species (ROS). mdpi.com The antioxidant activity of ethanol extracts containing various compounds is often concentration-dependent, increasing as the concentration of the extract rises. mdpi.com

Table 2: In Vitro Antioxidant Studies of Selected Fluorene Derivatives

Fluorene Derivative ClassIn Vitro Assay UsedSource
Furyl-fluorenyl chalcone and pyrazoline derivativesDPPH radical scavenging innovareacademics.ininnovareacademics.in
O-aryl-carbamoyl-oxymino-fluorene derivativesDPPH and ABTS radical scavenging nih.gov
Fmoc-containing thioxo-triazole-bearing dipeptideROS scavenging assays mdpi.com
Diels-Alder adducts of 9H-2-fluorenyl chalconesDPPH radical scavenging researchgate.net

Contribution to Synthetic Organic Chemistry Methodologies

The fluorene motif is a valuable building block in organic synthesis, particularly for materials science and medicinal chemistry. rsc.org Consequently, the development of efficient and sustainable methods for the functionalization of the fluorene core is an active area of research.

Development of Green Chemistry Protocols for Fluorene Functionalization

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign protocols for the modification of fluorene. A key area of improvement has been the alkylation of the C-9 position of the fluorene ring. Traditional methods often require harsh conditions and stoichiometric amounts of strong bases. rsc.org

A significant advancement is the use of alcohols as green alkylating agents. researchgate.net Researchers have developed a simple and mild protocol for the alkylation of fluorene with various alcohols using potassium tert-butoxide (t-BuOK) as a catalyst, achieving near-quantitative yields in many cases. rsc.org This method is considered highly green as it avoids hazardous reagents and harsh conditions. Another sustainable approach utilizes a ruthenium catalyst ([Ru(p-cymene)Cl2]2) for the C-9 alkylation of fluorene with primary and secondary alcohols, where the only by-product is water. researchgate.net The development of catalysts based on earth-abundant metals, such as zinc, has also been reported for the alkylation of 9H-fluorene using alcohols, further enhancing the green credentials of these synthetic transformations. researchgate.net These methods represent a significant improvement in terms of efficiency, selectivity, and environmental impact compared to classical SN2 reactions with haloalkanes. rsc.org

Exploration of Novel Catalytic Systems for Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is fundamental to organic synthesis, and fluorene derivatives have played a role in the exploration of new catalytic systems to achieve this. Transition-metal catalysis is a powerful tool for the synthesis of complex fluorene-based structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are well-established procedures for forming C-C bonds and have been applied to fluorene derivatives to create materials with specific electronic and photophysical properties. scirp.org A facile approach for synthesizing fluorene derivatives from 2-iodobiphenyls has been developed using a tandem palladium-catalyzed dual C-C bond formation sequence. acs.org

Beyond palladium, other transition metals are being used to develop novel catalytic methodologies. For example, rhodium (Rh) and ruthenium (Ru) catalysts have been employed in the [2+2+2]cyclotrimerization of alkynes to produce highly substituted fluorenols with high regioselectivity. mdpi.com More recently, an expedient strategy for the functionalization of 9H-fluorene has been developed using an N,N-bidentate cobalt (Co) catalytic system. acs.org This method utilizes alcohols for tandem dehydrogenative C(sp3)–H alkylation and cyclization reactions, demonstrating broad applicability with a diverse array of fluorenes and alcohols. acs.org The oxime derivative of 1-(9H-fluoren-2-yl)ethanone is also noted for its ability to form stable complexes with transition metals, which are pivotal in catalysis. vulcanchem.com

Table 3: Catalytic Systems for C-C Bond Formation on Fluorene Scaffolds

Catalyst SystemReaction TypeBond FormationSource
Palladium (e.g., Pd(PPh3)4)Suzuki Coupling / Dual C-C FormationAryl-Aryl, Aryl-Alkyl scirp.orgacs.org
Ruthenium (e.g., Cp*Ru(cod)Cl)[2+2+2] CyclotrimerizationFormation of aromatic ring mdpi.com
Rhodium-based catalysts[2+2+2] CyclotrimerizationFormation of aromatic ring mdpi.com
Cobalt N,N-bidentate complexDehydrogenative C(sp3)–H AlkylationAlkyl-Aryl (at C-9) acs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The principal academic contribution of 1-(9H-Fluoren-2-yl)ethanol lies in its role as a reactive intermediate. It is most commonly synthesized from its corresponding ketone, 1-(9H-fluoren-2-yl)ethanone (also known as 2-acetylfluorene), via reduction. This ketone precursor is a versatile starting material in various synthetic routes, including multicomponent reactions to form complex heterocyclic structures like nicotinonitriles. researchgate.net It is also used to create thiazole-Schiff base derivatives with potential biological activities. nih.gov

The primary research gap is the significant lack of studies focusing directly on this compound itself. The scientific literature is rich with data on its precursor ketone and the myriad of compounds derived from it, but the isolation, characterization, and exploration of the ethanol's unique properties are notably absent. Its reactivity profile, physical characteristics, and potential applications as a standalone compound remain largely undocumented. Research has consistently pivoted from its precursor to more complex downstream derivatives, leaving the compound itself in a scientific blind spot.

Table 1: Properties of the Precursor Compound, 1-(9H-Fluoren-2-yl)ethanone
Property Value
IUPAC Name 1-(9H-fluoren-2-yl)ethanone
Synonyms 2-Acetylfluorene (B1664035)
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol
Appearance Solid
Role Synthetic precursor for various derivatives researchgate.netnih.gov

Potential for Unexplored Synthetic Pathways and Novel Reactivity

While the conventional synthesis of this compound involves the reduction of 2-acetylfluorene, there are significant opportunities to explore more advanced and efficient synthetic methodologies.

Asymmetric Synthesis: A critical unexplored avenue is the asymmetric reduction of 1-(9H-fluoren-2-yl)ethanone to produce enantiomerically pure (R)- or (S)-1-(9H-fluoren-2-yl)ethanol. The development of chiral catalysts for this transformation could provide valuable building blocks for the synthesis of stereospecific polymers, chiral ligands for catalysis, and new pharmaceutical agents.

Novel Condensation Reactions: Beyond its role as a simple alcohol, its reactivity in various condensation reactions is underdeveloped. For example, its use in Knoevenagel or similar condensation reactions, a method used for other fluorene (B118485) alcohols, could lead to new classes of compounds. researchgate.nettandfonline.com Exploring its esterification and etherification reactions with novel functional groups could yield derivatives with tailored electronic or biological properties.

Mechanochemical and Green Synthesis: Modern synthetic methods such as mechanochemistry or solvent-free reactions, which have been successfully applied to other fluorene systems, could offer more sustainable and efficient routes to synthesize and derivatize this compound. researchgate.net

Opportunities for Advanced Computational Modeling and Prediction

Computational chemistry offers a powerful toolkit to bridge the existing knowledge gaps without extensive initial experimentation.

DFT and TD-DFT Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which have been used to analyze the electronic structure and optical properties of other fluorene-based chromophores, could be applied to this compound. nih.govacs.org Such studies could predict its HOMO-LUMO energy levels, absorption and emission spectra, and nonlinear optical (NLO) properties, guiding its potential application in optoelectronics.

Modeling of Chiral Properties: For the individual enantiomers, computational modeling could predict their chiroptical properties, such as circular dichroism spectra. This would be invaluable for confirming the success of asymmetric syntheses and understanding the structure-property relationships in chiral derivatives.

Reaction Mechanism Simulation: Theoretical modeling can be employed to investigate the mechanisms of both existing and proposed synthetic pathways. This can help in optimizing reaction conditions for higher yields and selectivity, particularly for the challenging asymmetric synthesis.

Emerging Interdisciplinary Applications and Collaborative Research Avenues

The true potential of this compound can be unlocked through interdisciplinary collaboration. The fluorene moiety is a privileged structure, known for its rigid, planar geometry and rich π-electron system, making it ideal for various advanced applications. researchgate.net

Materials Science: As a derivative of fluorene, the compound is a candidate for developing new organic electronic materials. researchgate.net Collaborative efforts between organic chemists and materials scientists could lead to its use as a monomer for synthesizing polymers for Organic Light-Emitting Diodes (OLEDs) or as a component in thermally stable, NLO chromophores. nih.gov Its derivatives could also be investigated as new fluorescent probes or sensors.

Medicinal Chemistry: The fluorene core is present in several approved drugs and biologically active molecules. nih.gov Investigations into the antimicrobial or anticancer properties of new derivatives synthesized from this compound represent a promising avenue for collaboration between synthetic chemists and pharmacologists. nih.govnih.gov The introduction of a chiral center offers the potential to develop stereospecific drugs with improved efficacy and reduced side effects.

Supramolecular Chemistry: The rigid structure of the fluorene unit makes it an excellent scaffold for building complex supramolecular architectures. Research in collaboration with supramolecular chemists could explore the use of this compound derivatives in the design of liquid crystals, gels, or self-assembling nanomaterials.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(9H-fluoren-2-yl)ethanol derivatives, and how is reaction purity monitored?

  • Methodology :

  • Condensation reactions : Ethanolic NaOH-mediated Claisen-Schmidt condensation between 2-acetylfluorene and aldehydes (e.g., 5-chlorofuran-2-carbaldehyde) yields chalcone derivatives. Stirring for 3–4 hours under reflux, followed by cooling and recrystallization from ethanol, is typical .
  • Cyclization : Chalcone derivatives undergo cyclization with phenylhydrazine in glacial acetic acid under reflux (4 hours), forming pyrazoline analogs. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates .
  • Purification : Recrystallization in ethanol or water-ice mixtures removes unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • 1H/13C NMR : Aromatic protons appear as multiplets (δ 7.32–8.01 ppm), while imine (N=CH) protons resonate as singlets at δ 8.40–8.43 ppm. Ethylene (CH2) groups are identified via triplets (δ 3.10–3.74 ppm) .
  • FT-IR : Stretching vibrations for C=O (chalcone ketones) and C=N (pyrazolines) are observed at 1650–1700 cm⁻¹ and 1600–1650 cm⁻¹, respectively .
  • Elemental analysis : Used to confirm molecular formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can crystallographic refinement challenges in this compound derivatives be resolved using SHELX?

  • Challenges :

  • Disordered solvent molecules : Common in high-symmetry crystals. SHELXL’s PART and ISOR commands help model anisotropic displacement parameters .
  • Twinning : SHELXD’s twin law detection and SHELXL’s TWIN/BASF refine twinned data, particularly for high-throughput macromolecular phasing .
    • Mitigation : Use WinGX or OLEX2 as graphical interfaces for SHELX parameter adjustments. Validate refinement with R-factor convergence (<5% discrepancy) .

Q. What methodological considerations reduce variability in antioxidant activity assays (e.g., DPPH) for fluorenyl derivatives?

  • DPPH protocol standardization :

  • Control calibration : Measure DPPH• radical absorbance at 517 nm in ethanol (reference: 0.02 mM solution).
  • Reaction time : Optimize incubation (30–60 minutes) to ensure steady-state radical scavenging .
  • Data normalization : Express results as IC50 (concentration for 50% scavenging) with triplicate measurements to address batch variability .
    • Contradiction analysis : Discrepancies may arise from solvent polarity (e.g., ethanol vs. methanol) or impurity interference. Cross-validate with ABTS or FRAP assays .

Q. How do substituent effects on the fluorenyl moiety influence antimicrobial activity?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antifungal activity by increasing electrophilicity. For example, 2,4-dinitrophenyl-substituted pyrazolines show superior inhibition against Candida albicans .
  • Hydrophobic fluorenyl cores improve membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus). Minimal inhibitory concentrations (MICs) are determined via broth dilution assays .

Safety and Handling

Q. What safety protocols are essential for handling this compound derivatives?

  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact (irritation category 2/2A per GHS) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Degradation products may form hazardous byproducts over time .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

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